N-(4-Cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is a synthetic compound that acts as a CCR1 antagonist. [] CCR1, or CC chemokine receptor 1, is a protein involved in inflammatory and immune responses. By blocking CCR1, this compound can potentially modulate these responses and serve as a therapeutic agent for related diseases.
Synthesis Analysis
While the provided abstracts do not detail a specific synthesis method for N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, they suggest a multi-step approach involving the formation of the piperazine ring and subsequent attachment of the acetamide and cyanophenyl moieties. [, , , , , ] This could potentially involve reacting a substituted piperazine with an appropriately substituted α-haloacetamide, followed by reaction with 4-fluorobenzonitrile.
Mechanism of Action
N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide acts as a potent and selective antagonist of the CC chemokine receptor-1 (CCR1). [] It binds to CCR1, preventing the binding of its natural ligands, such as MIP-1α, RANTES, and MCP-3. [] This inhibition disrupts downstream signaling pathways, ultimately interfering with leukocyte migration and other CCR1-mediated effects that contribute to inflammation and immune responses. []
Applications
Immunology: This compound serves as a valuable tool for investigating the role of CCR1 in immune responses. [] By inhibiting CCR1, researchers can study its involvement in inflammatory diseases and assess the therapeutic potential of targeting this receptor.
Drug Development: The compound's efficacy in preclinical models, such as the rat experimental allergic encephalomyelitis model of multiple sclerosis, highlights its potential as a lead compound for developing novel therapies for autoimmune diseases. [] Its oral bioavailability further supports its suitability for drug development.
Angiogenesis Research: N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has shown an inhibitory effect on CCL16-induced angiogenesis, highlighting its potential role in researching angiogenesis-related diseases. []
Compound Description: NAPMA is a small molecule that demonstrates significant inhibitory effects on osteoclast differentiation, cells responsible for bone resorption. [] It effectively suppresses the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without exhibiting cytotoxic effects. [] NAPMA achieves this by downregulating the expression of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. [] This downregulation ultimately leads to decreased bone resorption and actin ring formation. [] Notably, NAPMA has shown a protective effect against ovariectomy-induced bone loss in vivo. []
Compound Description: PPOAC-Bz is another small molecule identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation. [] This compound effectively reduces bone resorption by altering the mRNA expression of various osteoclast-specific marker genes. [] It also disrupts the formation of mature osteoclasts, hindering F-actin belt formation and reducing bone resorption activity in vitro. [] Furthermore, PPOAC-Bz has demonstrated efficacy in preventing ovariectomy-induced bone loss in vivo, highlighting its potential as a therapeutic agent for bone-related disorders. []
Compound Description: PPOA-N-Ac-2-Cl stands out as a potent inhibitor of osteoclast differentiation, effectively diminishing the formation of multinucleated TRAP-positive cells in a dose-dependent manner, all without inducing significant cytotoxicity. [] This compound exerts its influence by modulating the expression of crucial osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis. [] Additionally, PPOA-N-Ac-2-Cl significantly reduces the protein levels of cathepsin K (CtsK), a key protease involved in bone resorption. [] Consequently, it effectively attenuates both bone resorption activity and F-actin ring formation. []
Compound Description: DPI-3290 is a mixed opioid agonist that exhibits potent antinociceptive activity while having limited effects on respiratory function. [] This unique pharmacological profile makes it a promising candidate for pain management with a reduced risk of respiratory depression, a common side effect of traditional opioid analgesics. []
Compound Description: This series of compounds exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Notably, some derivatives within this series demonstrate excellent minimum inhibitory concentration (MIC) values, indicating their effectiveness at low concentrations. [] Moreover, cytotoxicity assessments reveal varying toxicity profiles among these derivatives, highlighting the potential for identifying candidates with favorable therapeutic indices for antibacterial applications. []
Compound Description: This compound, along with its mesylate salt (Compound 34c), exhibits promising antidepressant-like activity in preclinical models. [] These compounds demonstrate their effects through interactions with sigma receptors, specifically as sigma receptor agonists. [] Their ability to reduce immobility time in the forced swimming test, a widely used behavioral assay for assessing antidepressant activity, underscores their potential as novel therapeutic agents for treating depressive disorders. []
Compound Description: BX 471 is a potent and selective antagonist of the CC chemokine receptor-1 (CCR1), identified as a promising target for treating autoimmune diseases. [] BX 471 exhibits high affinity for CCR1 and effectively inhibits various CCR1-mediated effects, including calcium mobilization, extracellular acidification rate increase, CD11b expression, and leukocyte migration. [] Its oral bioavailability and efficacy in a rat experimental allergic encephalomyelitis model of multiple sclerosis highlight its therapeutic potential for chronic inflammatory diseases. []
Compound Description: U-100592 represents a novel oxazolidinone analog with potent antibacterial activity. [] It exhibits a bacteriostatic effect against staphylococci and enterococci and a bactericidal effect against streptococci. [] Notably, U-100592 demonstrates a low frequency of spontaneous resistance development. []
Compound Description: This class of compounds exhibits potent inhibitory activity against T-type calcium (Ca2+) channels, making them potential candidates for treating hypertension. [, ] Structure-activity relationship studies within this series have revealed that the position of the amide group significantly influences their inhibitory potency toward T-type Ca2+ channels. [, ] Additionally, introducing appropriate substituents on the pendant benzene ring has proven crucial for enhancing their selectivity towards T-type over L-type Ca2+ channels and for improving their bradycardic activity. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.